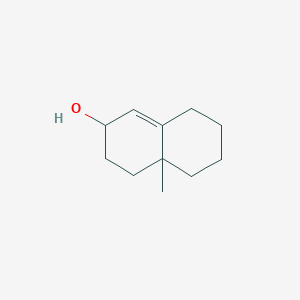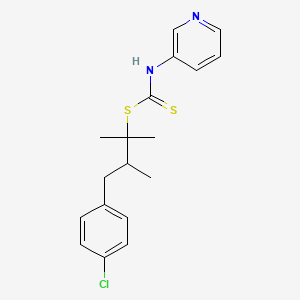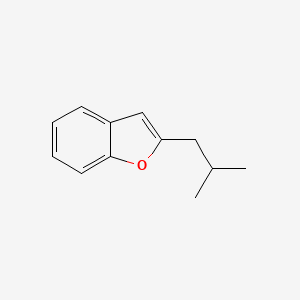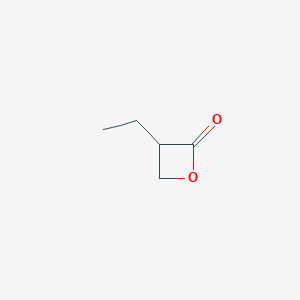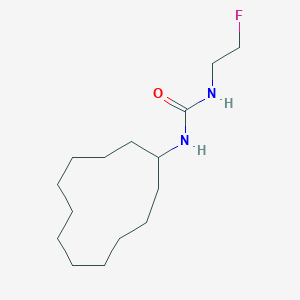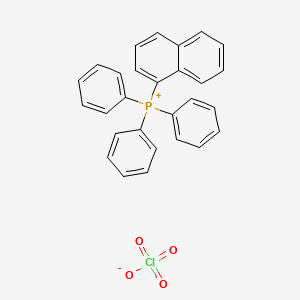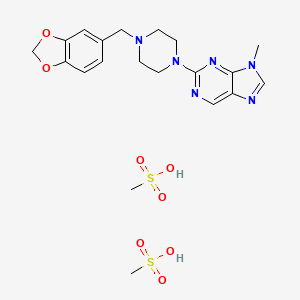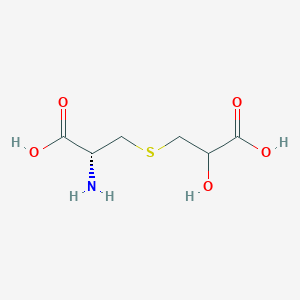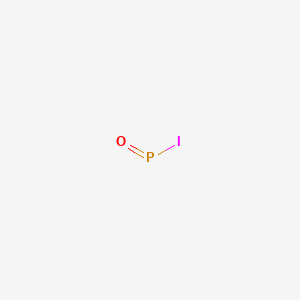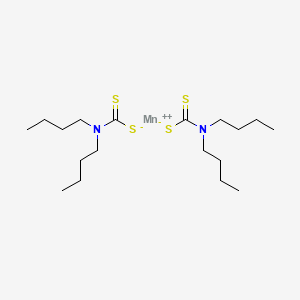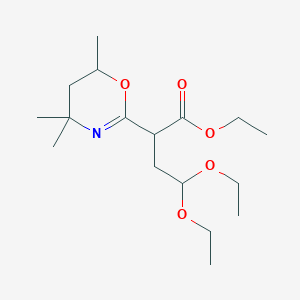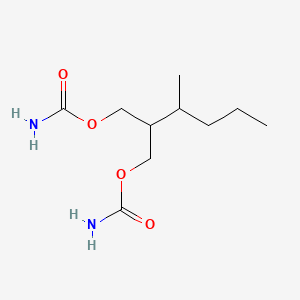
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate is an organic compound with the molecular formula C12H24N2O4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 1,3-propanediol, which is a colorless viscous liquid that is miscible with water .
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate involves several steps. One common method is the reaction of 1,3-propanediol with 1-methylbutyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and carbonates.
Reduction: Reduction reactions can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to changes in metabolic pathways. It may also interact with cellular receptors, affecting signal transduction and cellular responses .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate can be compared with similar compounds such as:
2-Methyl-1,3-propanediol: This compound has similar chemical properties but differs in its biological activity and applications.
1,3-Propanediol: While structurally similar, 1,3-propanediol is primarily used as a solvent and antifreeze.
2-Ethyl-1-(1-methylbutyl)-1,3-propanediol dicarbamate: This compound has a similar structure but different industrial applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Propiedades
Número CAS |
25462-25-3 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-3-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-4-7(2)8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14) |
Clave InChI |
NPDPUYGJRPGBBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)
